molecular formula C16H14N4O4S3 B3019671 4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 1445770-32-0

4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No. B3019671
CAS RN: 1445770-32-0
M. Wt: 422.49
InChI Key: IRKRZBVJBWRNJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential inhibitory effects on various enzymes and their therapeutic applications. In the context of kynurenine 3-hydroxylase inhibitors, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored, with compounds demonstrating high-affinity inhibition of the enzyme. The synthesis process involves the creation of a structure-activity relationship (SAR) to optimize the inhibitory potency of these compounds. For instance, specific derivatives such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide have shown significant in vitro inhibition with IC50 values in the nanomolar range .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a thiazolylamino moiety in the 4-position of the benzenesulfonamide framework is a common feature in these molecules. This structural motif has been associated with inhibitory activity against carbonic anhydrase isoforms and cytotoxic effects against cancer cell lines. The inhibitory activity is often quantified using Ki values, which reflect the affinity of the inhibitor for the enzyme. The molecular structure also plays a role in the selectivity of these compounds towards different isoforms of carbonic anhydrase, which is important for targeting specific pathological conditions .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the substituents on the phenyl rings and the heterocyclic thiazolyl group. These compounds can interact with enzymes through the formation of hydrogen bonds and hydrophobic interactions, which are critical for their inhibitory action. The sulfonamide group itself is a bioisostere of sulfonate, and its presence is essential for the biological activity of these compounds. The reactivity of these molecules can lead to the disruption of the cell cycle and cytoskeleton in cancer cells, indicating their potential as antimitotic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties can affect the absorption, distribution, metabolism, and excretion (ADME) of the compounds in biological systems. The antiproliferative, antiangiogenic, and antitumoral activities of these compounds are closely related to their ability to penetrate cell membranes and reach their intracellular targets. Quantitative structure-activity relationships (QSAR) studies help in understanding the relationship between the molecular properties of these compounds and their biological activities .

properties

IUPAC Name

4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S3/c21-26(22,11-10-13-4-2-1-3-5-13)19-14-6-8-15(9-7-14)27(23,24)20-16-18-17-12-25-16/h1-12,19H,(H,18,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKRZBVJBWRNJX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-phenylethenesulfonamido)-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

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